PF-4479745

Content Navigation

Many Chk1 inhibitors exhibit poor cellular permeability, requiring up to 100-fold higher concentrations in cell assays, wasting resources. PF-477736 (PF-4479745) overcomes this with reliable biochemical-to-cellular translation and ~100-fold selectivity over Chk2, avoiding confounding off-target effects.

- Ki 0.49 nM for Chk1, abrogates S and G2-M checkpoints.

- Validated for synergy with DNA-damaging agents (e.g., gemcitabine) in p53-deficient models.

- Consistent cellular potency ensures reproducible, target-specific sensitization data.

CAS Number

Product Name

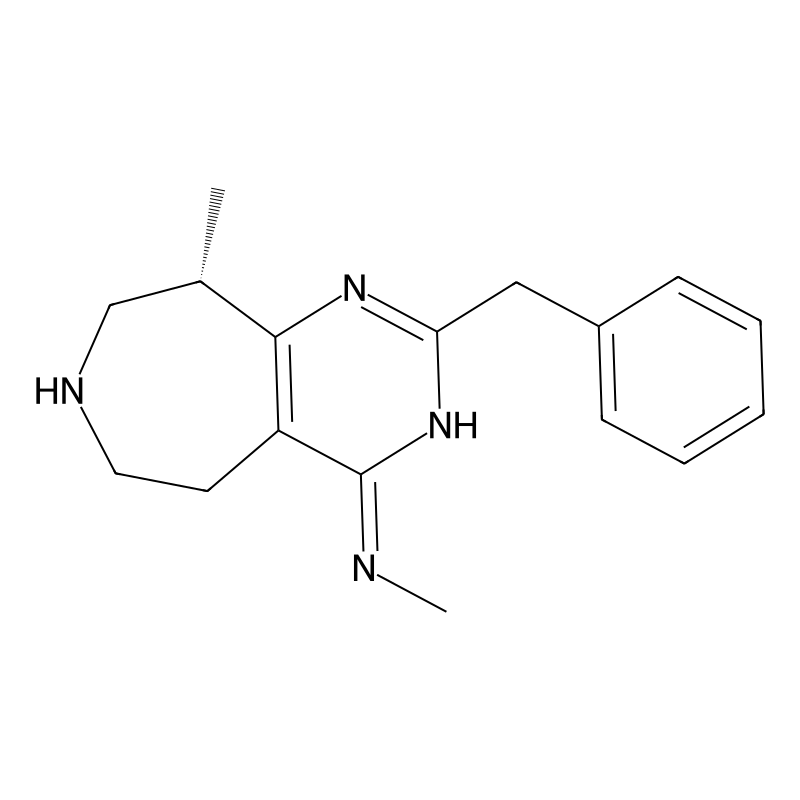

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Purity

Package Size

PF-4479745, also known as PF-477736, is a potent, ATP-competitive small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical enzyme in the DNA damage response pathway. With a biochemical inhibition constant (Ki) of 0.49 nM, it is primarily utilized in research to abrogate the S and G2-M cell cycle checkpoints. This mechanism makes it a valuable tool for sensitizing cancer cells to DNA-damaging chemotherapeutic agents like gemcitabine, effectively creating a 'synthetic lethal' environment in tumor cells with existing checkpoint defects, such as p53 mutations.

Research Fit

References

- [1] Blasina, A., Hallin, J., Chen, E., et al. Breaching the DNA damage checkpoint via PF-00477736, a novel small-molecule inhibitor of checkpoint kinase 1. Mol Cancer Ther. 2008;7(8):2394-404.

- [2] King, C., Diaz-Bello, C., El-Masry, O.S., et al. PF-477736 is a potent and selective Chk1 inhibitor with preliminary evidence of antitumor activity. Ann Oncol. 2009;20(suppl_4):iv63.

While multiple Chk1 inhibitors are commercially available, they are not functionally interchangeable for procurement decisions. Critical differences in kinase selectivity profiles mean that a compound like AZD7762 inhibits Chk1 and Chk2 with equal potency, potentially confounding experimental results where target specificity is essential. Furthermore, a significant challenge within this inhibitor class is the poor translation from biochemical potency to actual cellular activity, where some compounds require up to 100-fold higher concentrations in cell-based assays than in enzymatic assays, likely due to poor membrane permeability. This discrepancy can lead to failed experiments, wasted resources, and unreliable data, making the specific choice of inhibitor a critical procurement decision based on its documented selectivity and cellular performance.

Substitution Risk

References

- [1] Seto, T., et al. Phase I, dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors. Cancer Chemother Pharmacol. 2014;73(3):591-9.

- [2] Booth, L., et al. Comparative activity and off-target effects in cells of the CHK1 inhibitors MK-8776, SRA737, and LY2606368. ACS Pharmacol Transl Sci. 2021;4(1):251-266.

- [3] Ma, C.X., et al. A phase I study of the Chk1 inhibitor, AZD7762, in combination with gemcitabine in solid tumors. Ann Oncol. 2011;22(Suppl 6):vi29.

Defined Kinase Selectivity Profile: Isolating Chk1 from Chk2 Inhibition

PF-477736 provides a well-defined selectivity window between key checkpoint kinases. It inhibits Chk1 with a Ki of 0.49 nM while inhibiting Chk2 with a Ki of 47 nM, representing a ~96-fold selectivity for Chk1. This contrasts sharply with other clinically investigated inhibitors such as AZD7762, which is equipotent against both Chk1 and Chk2 (IC50 ≈ 5 nM for both), making it unsuitable for studies requiring specific Chk1 pathway interrogation.

| Evidence Dimension | Kinase Inhibition Selectivity (Chk1 vs. Chk2) |

| Target Compound Data | Ki = 0.49 nM (Chk1) / 47 nM (Chk2) |

| Comparator Or Baseline | AZD7762: IC50 ≈ 5 nM (Chk1) / 5 nM (Chk2) |

| Quantified Difference | ~96-fold selectivity for PF-477736 vs. ~1-fold for AZD7762 |

| Conditions | Cell-free enzymatic kinase assays. |

This selectivity ensures that observed biological effects at typical working concentrations can be confidently attributed to Chk1 inhibition, avoiding confounding data from simultaneous Chk2 pathway modulation.

Effective Translation of Potency from Biochemical to Cellular Assays

A known liability for some Chk1 inhibitors is a dramatic loss of potency between enzymatic and cellular environments. For instance, the inhibitor MK-8776 requires approximately 100-fold higher concentrations to inhibit Chk1 in cells than in biochemical assays. In contrast, PF-477736 demonstrates a more reliable transition; its high biochemical potency (Ki = 0.49 nM) translates to effective cellular activity in the low nanomolar range (EC50 = 38-45 nM for checkpoint abrogation). This avoids the significant concentration increases required for compounds with poor cellular uptake or high efflux, ensuring more predictable and cost-effective experimental outcomes.

| Evidence Dimension | Biochemical-to-Cellular Potency Shift |

| Target Compound Data | Biochemical Ki = 0.49 nM; Cellular EC50 = 38-45 nM |

| Comparator Or Baseline | MK-8776: Requires ~100-fold higher concentration in cells vs. biochemical assay |

| Quantified Difference | PF-477736 maintains low nanomolar cellular activity, unlike inhibitors that show a major (~100x) potency decrease. |

| Conditions | Cell-free enzymatic assays vs. cell-based checkpoint abrogation assays. |

This provides greater confidence that the inhibitor will perform as expected in cell-based experiments without requiring excessive concentrations that increase cost and the risk of off-target effects.

Confirmed Formulation Requirement: High DMSO Solubility for Reliable Stock Preparation

Proper solubilization is critical for experimental reproducibility. Technical datasheets for PF-477736 consistently report that the compound is insoluble in water and ethanol, but readily soluble in dimethyl sulfoxide (DMSO) at concentrations of ≥5.2 mg/mL to ≥20 mg/mL. This defined solubility profile provides a clear and reliable protocol for preparing high-concentration stock solutions, which is a fundamental requirement for accurate downstream dilutions in aqueous cell culture media or assay buffers. Procuring this compound with the knowledge of its specific solvent requirement prevents experimental failures caused by compound precipitation.

| Evidence Dimension | Aqueous vs. Organic Solvent Solubility |

| Target Compound Data | ≥5.2 mg/mL in DMSO |

| Comparator Or Baseline | Insoluble in Water and Ethanol |

| Quantified Difference | Qualitatively high solubility in a standard laboratory solvent versus insolubility in aqueous systems. |

| Conditions | Standard laboratory temperature (25 °C). |

This information is critical for proper material handling and ensures the preparation of viable, non-precipitated stock solutions, preventing wasted material and irreproducible results.

High-Confidence Chemosensitization and Radiosensitization Studies

For experiments designed to potentiate DNA-damaging agents (e.g., gemcitabine, docetaxel) or radiation, PF-477736 is the right choice when the research goal is to confirm that the sensitization effect is mediated specifically through Chk1 inhibition. Its ~100-fold selectivity over Chk2 ensures that the observed synergy is not confounded by parallel inhibition of the Chk2 pathway, a variable introduced by less selective agents like AZD7762.

Target Validation and Mechanistic Studies of the G2/M Checkpoint

When the primary objective is to elucidate the specific role of Chk1 in cell cycle progression and DNA repair, the defined selectivity profile of PF-477736 is critical. It allows for the inhibition of Chk1 with minimal off-target effects on Chk2 at working concentrations, providing clearer, more easily interpretable data for validating Chk1 as a therapeutic target.

Reproducible In Vitro Assays in p53-Deficient Cell Lines

PF-477736 is well-suited for screening and mechanistic work in p53-deficient cancer cell lines, a common model for synthetic lethality with Chk1 inhibition. Its reliable translation from biochemical to cellular potency ensures consistent performance in cell-based assays, reducing the experimental variability and high-concentration artifacts that can occur with inhibitors possessing poor cellular permeability.

Application Selection Guide

References

- [1] Blasina, A., Hallin, J., Chen, E., et al. Breaching the DNA damage checkpoint via PF-00477736, a novel small-molecule inhibitor of checkpoint kinase 1. Mol Cancer Ther. 2008;7(8):2394-404.

- [2] Morgan, M.A., et al. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair. Cancer Res. 2010;70(11):4670-9.

- [3] Booth, L., et al. Comparative activity and off-target effects in cells of the CHK1 inhibitors MK-8776, SRA737, and LY2606368. ACS Pharmacol Transl Sci. 2021;4(1):251-266.

- [4] King, C., et al. PF-00477736 mediates checkpoint kinase 1 signaling pathway and potentiates docetaxel-induced efficacy in xenografts. Mol Cancer Ther. 2009;8(7):1920-9.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Explore Compound Types